N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]
Description
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is a symmetric diamide compound featuring a 1,4-phenylenediamine core linked to two propanamide moieties, each substituted with a 5-methyl-2-furyl group. This structure combines aromatic rigidity (from the phenyl and furan rings) with the hydrogen-bonding capacity of amide groups, making it a candidate for applications in supramolecular chemistry, materials science, and bioactive molecule design. The 5-methylfuran substituents introduce steric bulk and electron-rich aromatic systems, which may enhance interactions with biological targets or influence solubility and crystallinity .
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-3-9-19(27-15)11-13-21(25)23-17-5-7-18(8-6-17)24-22(26)14-12-20-10-4-16(2)28-20/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUIYPINWWDRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide], differing primarily in substituents or backbone modifications:
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weights estimated using ChemDraw or inferred from analogs.
- Azo-containing derivatives (e.g., ) prioritize optical properties, while acetoacetamide variants (e.g., ) emphasize chelation or polymer crosslinking.
Key Differences in Functional Properties
Solubility :
- The 5-methylfuran groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to highly hydrophobic alkyl chains (e.g., dodecanamide ).
- Brominated analogs (e.g., ) exhibit lower solubility due to halogen-induced crystallinity.
Biological Activity :
- Dodecanamide derivatives (e.g., ) show antimicrobial activity, likely due to membrane disruption by alkyl chains.
- The furan-substituted compound may interact with biological targets via aromatic stacking or hydrogen bonding, akin to furan-containing pharmaceuticals .
Synthetic Complexity :
- Brominated or azo-linked analogs (e.g., ) require hazardous reagents (e.g., bromine, diazonium salts), whereas the furan-substituted compound may involve Pd-catalyzed coupling for furyl group introduction.
Table 2: Spectral and Analytical Data
Biological Activity
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is a synthetic organic compound with the molecular formula C22H24N2O4 and a molecular weight of 380.444 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's structure features two 5-methyl-2-furyl groups linked by a phenylene moiety, which is characteristic of many biologically active compounds. The IUPAC name is 3-(5-methylfuran-2-yl)-N-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.444 g/mol |
| CAS Number | 295345-17-4 |
| InChI Key | LHUIYPINWWDRTH-UHFFFAOYSA-N |
The biological activity of N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is not fully elucidated; however, compounds with similar structures often interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that derivatives of compounds with furan rings exhibit significant anticancer properties. For instance, studies have shown that furan-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and Wnt pathways.
Case Study: A study demonstrated that a related furan derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis via the activation of caspase pathways.
Antioxidant Properties
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] may also exhibit antioxidant properties due to the presence of furan rings, which are known to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.
Corrosion Inhibition
The compound has been explored for its potential use as a corrosion inhibitor in acidic environments. Experimental results indicated that it could effectively reduce corrosion rates on metals through adsorption mechanisms.
Organic Pigment Synthesis
Another application involves its use in synthesizing organic pigments, where its structural properties contribute to color stability and intensity.
Comparative Analysis with Similar Compounds
To understand the biological significance of N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide], it is essential to compare it with other furan-containing compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antioxidant Activity | Corrosion Inhibition |
|---|---|---|---|
| N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] | Moderate | Yes | Yes |
| 5-Methyl-2-furyl propanoic acid | High | Moderate | No |
| Furan-2-carboxylic acid | Low | Yes | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
